molecular formula C14H12O5 B2364789 2-Ethoxy-4-formylphenyl 2-furoate CAS No. 342592-57-8

2-Ethoxy-4-formylphenyl 2-furoate

Cat. No.: B2364789
CAS No.: 342592-57-8
M. Wt: 260.245
InChI Key: MKLYKPSRZZUUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may interact with proteins to form complexes that can be studied to understand protein functions and interactions . The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used .

Biological Activity

2-Ethoxy-4-formylphenyl 2-furoate (2-EPF) is an organic compound with the molecular formula C14H12O5C_{14}H_{12}O_5 and a molecular weight of 260.24 g/mol. This compound is categorized as an ester and has gained attention in biochemical research, particularly in proteomics, due to its unique structural features, which include an ethoxy group, a formyl group, and a furoate moiety.

2-EPF primarily functions as a cross-linker in proteomics research. It facilitates the covalent linking of proteins that are in close proximity within cell lysates. This cross-linking is achieved through the reaction of the furan ring in 2-EPF with primary amines found in protein side chains, particularly lysine residues. The stable covalent bonds formed allow for the identification and characterization of protein complexes essential for various cellular processes.

Applications in Research

The compound's ability to cross-link proteins makes it valuable in several research applications:

  • Proteomics : Used for studying protein-protein interactions and complex formations.
  • Biochemical Assays : Aids in the detection and analysis of protein complexes.
  • Synthetic Biology : Potential for further functionalization and modification due to its reactive groups.

Advantages and Limitations

Advantages :

  • High specificity for lysine residues enhances the accuracy of protein interaction studies.
  • Stability of cross-linked products facilitates downstream analysis techniques.

Limitations :

  • Potential steric hindrance may limit accessibility to some protein targets.
  • The efficiency of cross-linking can vary depending on the experimental conditions.

Comparative Analysis

To better understand the unique properties of 2-EPF, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
2-Furoic AcidC5H4O3Basic furan derivative
Ethyl 4-formylbenzoateC10H10O3Contains a formyl group on a benzene ring
Ethyl 3-(4-hydroxyphenyl)propanoateC12H14O3Similar ester structure

The structural uniqueness of 2-EPF lies in its combination of functional groups, which allows it to participate in diverse chemical reactions and applications.

Study on Protein Interaction

A notable study utilized 2-EPF to investigate the interactions between specific proteins involved in cellular signaling pathways. Researchers demonstrated that by using 2-EPF as a cross-linker, they could effectively stabilize transient protein interactions that are crucial for signal transduction processes. The results indicated that this compound could enhance the understanding of complex biological systems by providing insights into protein dynamics and interactions.

Antimicrobial Properties

Emerging research also suggests potential antimicrobial properties associated with 2-EPF. In vitro assays indicated that derivatives of this compound exhibit activity against various bacterial strains. Although further studies are needed to elucidate the exact mechanisms and efficacy, preliminary findings point towards its potential use as an antimicrobial agent.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-2-17-13-8-10(9-15)5-6-11(13)19-14(16)12-4-3-7-18-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLYKPSRZZUUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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